molecular formula C11H13N3OS B2840562 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine CAS No. 1036568-67-8

3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No. B2840562
CAS RN: 1036568-67-8
M. Wt: 235.31
InChI Key: MKQUKQFTPMPZJE-UHFFFAOYSA-N
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Description

The compound “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine” belongs to the class of organic compounds known as piperidinecarboxylic acids. These are compounds containing a piperidine ring which bears a carboxylic acid group .


Synthesis Analysis

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . The synthesis of thiophene derivatives often involves the condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to that of its analogues, such as amphetamine, where the phenyl ring has been replaced by thiophene . It has similar stimulant effects to amphetamine but with around one third the potency .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are likely to be similar to those of its analogues. For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .

Scientific Research Applications

Biological Activity and Synthesis

  • Compounds containing the 1,3,4-Oxadiazole structure, such as derivatives of 3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine, have been extensively researched due to their biological activities. Notably, certain derivatives have exhibited significant antimicrobial properties against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another study confirmed the strong antimicrobial activity of similar derivatives containing piperidine or pyrrolidine rings (Krolenko et al., 2016).

Antiproliferative Properties

  • The 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, closely related to the queried compound, have shown antiproliferative properties. These compounds act as tubulin inhibitors, confirmed through biochemical assays, and demonstrate potential as therapeutic agents for cancer treatment (Krasavin et al., 2014).

Antifungal Applications

  • A series of compounds similar to this compound, specifically 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles, have been synthesized and evaluated for their antifungal activities. Some of these compounds displayed activity comparable to established antifungal agents against various fungal species, indicating their potential as antifungal agents (Sangshetti & Shinde, 2011).

Optoelectronic Applications

  • Thiophene-substituted 1,3,4-oxadiazole derivatives have been explored for their optoelectronic properties. The photophysical studies of these compounds suggest their potential application in photonic, sensor, and optoelectronic devices (Naik et al., 2019).

Mechanism of Action

Target of Action

The primary target of the compound “3-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine” is the acetylcholine receptor . Acetylcholine receptors are integral membrane proteins that respond to the neurotransmitter acetylcholine, leading to an influx of sodium ions into the cell and subsequent depolarization .

Mode of Action

The compound interacts with the acetylcholine receptor, affecting its function .

Biochemical Pathways

The compound’s interaction with the acetylcholine receptor affects the cholinergic pathway, which plays a crucial role in many physiological functions, including muscle contraction, heart rate, and memory . Disruption of this pathway can lead to a variety of downstream effects, depending on the specific type and location of the acetylcholine receptor involved .

Pharmacokinetics

These properties significantly impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on the specific type and location of the acetylcholine receptor it targets . For example, if the compound targets acetylcholine receptors in the nervous system, it could potentially affect neuronal signaling and lead to changes in cognition or motor function .

Action Environment

Environmental factors can significantly influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s structure and function .

properties

IUPAC Name

5-piperidin-3-yl-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-3-8(7-12-5-1)11-13-10(14-15-11)9-4-2-6-16-9/h2,4,6,8,12H,1,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKQUKQFTPMPZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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